

# N-Methylisonicotinamide: Physicochemical Profiling & Ionization Kinetics[1]

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## Compound of Interest

Compound Name: 4-Pyridinecarboxamide, N-methyl-

CAS No.: 6843-37-4

Cat. No.: B056553

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Technical Guide for Medicinal Chemistry & Drug Development

## Executive Summary & Chemical Identity

N-Methylisonicotinamide (CAS 6843-37-4) is the N-methylated amide derivative of isonicotinic acid.[1] It is a structural isomer of the endogenous metabolite N-methylnicotinamide (MNA), but possesses distinct physicochemical properties due to the para-substitution pattern of the pyridine ring.[1]

This guide provides a definitive analysis of its ionization constants (

), distinguishing between the basic pyridine nitrogen and the neutral amide nitrogen.[1] It addresses the critical stability issues—specifically rapid alkaline hydrolysis—that frequently confound experimental data in drug development workflows.[1]

## Core Identity Matrix

Property	Data
IUPAC Name	N-Methylpyridine-4-carboxamide
Common Synonyms	N-Methylisonicotinamide; 4-Pyridinecarboxamide, N-methyl-
CAS Registry Number	6843-37-4
Molecular Formula	
Molecular Weight	136.15 g/mol
Key Isomer Distinction	NOTN-methylnicotinamide (3-isomer, CAS 114-33-0) NOT 1-methylisonicotinamide (Quaternary salt)

## Ionization Constants ( ) & Physicochemical Profile[3]

The ionization behavior of N-methylisonicotinamide is governed by two distinct nitrogen centers. Understanding the disparity between these sites is essential for accurate solubility profiling and formulation.[1]

### Primary Ionization: The Pyridine Nitrogen

The pyridine ring nitrogen is the sole physiologically relevant ionization site.[1] It acts as a weak base.[1]

- Experimental

(Pyridine

): $3.61 \pm 0.10$ [1]

- Ionization State at pH 7.4: >99.9% Neutral (Unionized)[1]
- Ionization State at pH 2.0: >97% Cationic (Protonated)[1]

Mechanistic Insight: The electron-withdrawing nature of the para-amide group reduces the electron density on the pyridine nitrogen compared to unsubstituted pyridine (

5.23).[1] The N-methyl substitution on the amide moiety exerts a negligible inductive effect on the distant pyridine nitrogen, resulting in a

virtually identical to the parent isonicotinamide (

3.61).[1]

## Secondary Ionization: The Amide Nitrogen

The amide nitrogen is non-basic in aqueous media due to resonance delocalization of the lone pair into the carbonyl group.[1] It can act as a very weak acid only under super-basic conditions.[1]

- Predicted

(Amide

deprotonation): ~-14.3[1]

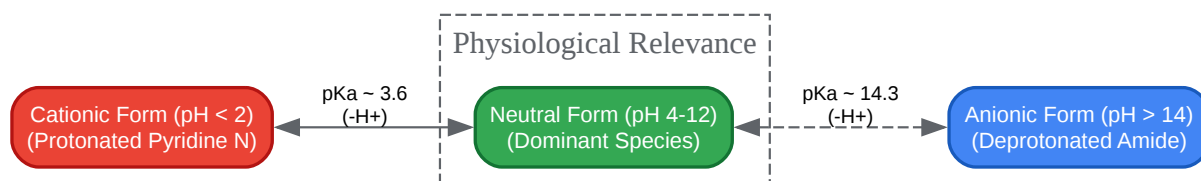
- Relevance: Negligible for physiological or standard pharmaceutical applications.[1]

## Summary of Constants

Parameter	Value	Context
(Base)	3.61	Protonation of Pyridine Ring N
(Acid)	> 14.0	Deprotonation of Amide N (Theoretical)
LogP (Octanol/Water)	-0.45	Highly Hydrophilic
LogD (pH 7.4)	-0.45	Distribution coefficient at physiological pH
Water Solubility	High	Due to H-bond donor/acceptor capacity

## Visualizing the Ionization Equilibrium

The following diagram illustrates the protonation pathway. Note that the amide nitrogen remains neutral across the entire pH 1–13 range.[1]



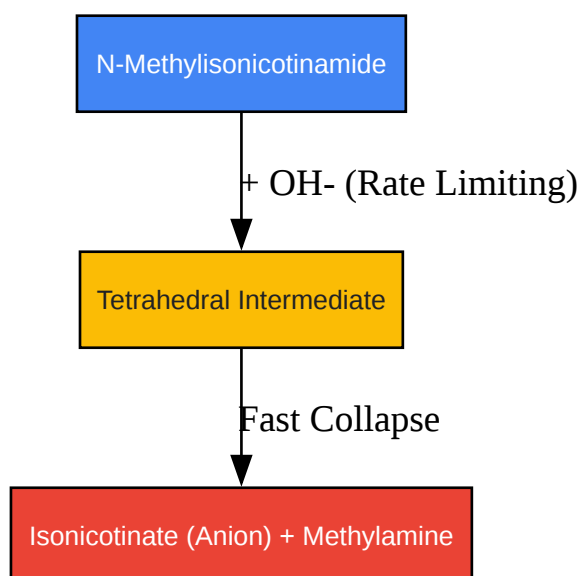
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Figure 1: Ionization equilibrium of N-methylisonicotinamide.[1] The transition from Cation to Neutral at pH 3.6 is the only relevant step for biological systems.[1]

## Stability Warning: Alkaline Hydrolysis[1]

CRITICAL PROTOCOL NOTE: Unlike many amides, N-methylisonicotinamide exhibits rapid hydrolytic instability in alkaline environments.[1]

- Mechanism: Nucleophilic attack of hydroxide ( ) on the carbonyl carbon is facilitated by the electron-withdrawing pyridine ring in the para position.[1]
- Kinetics: First-order dependence on amide concentration; mixed order dependence on .[1]
- Half-life: Approximately 2 hours at pH 12 (15°C).[1]
- Implication: Do not use high pH (>9) buffers for dissolution or chromatography (HPLC) if the run time exceeds 30 minutes.[1]



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Figure 2: Hydrolysis pathway.[1] The reaction yields isonicotinic acid and methylamine, permanently altering the sample composition.[1]

## Experimental Methodologies for pKa Determination

For researchers validating these values in-house, the following protocols are recommended.

### Potentiometric Titration (Gold Standard)

This method is preferred for its accuracy in the pH 2–12 range.[1]

Protocol:

- Preparation: Dissolve 5 mg of N-methylisonicotinamide in 20 mL of degassed water (0.15 M KCl ionic strength background).
- Acidification: Add standardized HCl to lower starting pH to ~2.0 (ensure full protonation).
- Titration: Titrate with standardized 0.1 M KOH (carbonate-free) under inert gas ( or ) to prevent

absorption.

- Data Capture: Record pH vs. Volume of KOH added.
- Calculation: Use the Bjerrum method or Gran plot analysis to determine the inflection point at pH ~3.6.[1]
  - Note: Perform the titration quickly (<20 mins) to avoid hydrolysis errors as pH rises above 9.[1]

## UV-Vis Spectrophotometry (Alternative)

Useful if sample quantity is limited (<1 mg).[1]

Protocol:

- Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to 6.0 (0.5 pH unit intervals).[1]
- Scanning: Measure the UV absorbance (200–350 nm). The pyridine ring protonation causes a bathochromic shift (red shift) and hyperchromic effect.[1]
- Analysis: Plot Absorbance at (approx. 260-265 nm) vs. pH.
- Fitting: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:  
[1]

## Implications for Drug Development[4] Solubility & Formulation

- pH < 3: High solubility due to cationic pyridinium formation.[1] Stable in acidic liquid formulations.[1]
- pH 4–8: The molecule is neutral.[1] While still water-soluble due to its polarity, it is most lipophilic in this range (LogD ~ -0.45), facilitating passive diffusion across membranes.[1]

## Analytical Interference[1]

- HPLC: When developing methods, use acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7).[1] This ensures the analyte is fully protonated, improving peak shape and retention reproducibility on C18 columns.[1]
- Avoid: Basic mobile phases (Ammonium Hydroxide pH 10) will cause on-column degradation.[1]

## References

- ChemicalBook. (2024).[1] N-methylpyridine-4-carboxamide (CAS 6843-37-4) Basic Attributes.[1][2][3] Retrieved from [1]
- PubChem. (2024).[1] Isonicotinamide (Parent Compound) - pKa and Physical Properties.[1] National Library of Medicine.[1] Retrieved from [1]
- CymitQuimica. (2024).[1] N-methylpyridine-4-carboxamide Structure and CAS Verification. Retrieved from [1]
- ResearchGate. (2021). Hydrolysis kinetics of pyridinecarboxamides. (General mechanism reference for isonicotinamide derivatives). Retrieved from

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## Sources

- 1. CAS 1453-82-3: Isonicotinamide | CymitQuimica [[cymitquimica.com](https://cymitquimica.com)]
- 2. [echemi.com](https://echemi.com) [[echemi.com](https://echemi.com)]
- 3. CAS 6843-37-4: N-methylpyridine-4-carboxamide | CymitQuimica [[cymitquimica.com](https://cymitquimica.com)]
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